molecular formula C6H5BrClNO B573021 2-Bromo-4-chloro-5-methoxypyridine CAS No. 1256810-64-6

2-Bromo-4-chloro-5-methoxypyridine

Cat. No.: B573021
CAS No.: 1256810-64-6
M. Wt: 222.466
InChI Key: NATSPHDWPVWHLE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the pyridine ring

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-4-chloro-5-methoxypyridine are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of new carbon-carbon bonds . The broad application of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. In the context of the Suzuki–Miyaura cross-coupling reaction, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-chloro-5-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, influencing energy production, biosynthesis, and degradation processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity in specific tissues, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-methoxypyridine typically involves halogenation reactions. One common method starts with 2-amino-4-chloropyridine as the precursor. The process involves bromination to introduce the bromine atom at the 2-position, followed by methoxylation to attach the methoxy group at the 5-position . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylating agents like sodium methoxide under controlled temperatures and inert atmospheres.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyridines .

Scientific Research Applications

2-Bromo-4-chloro-5-methoxypyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Bromo-4-chloro-5-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-4-chloro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATSPHDWPVWHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855703
Record name 2-Bromo-4-chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-64-6
Record name 2-Bromo-4-chloro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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